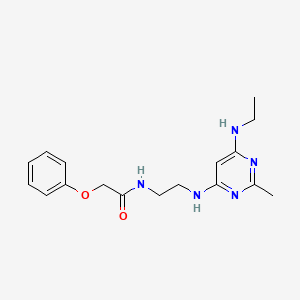

N-(2-((6-(乙氨基)-2-甲基嘧啶-4-基)氨基)乙基)-2-苯氧基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

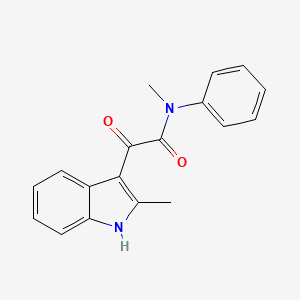

The compound "N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide" is a chemical entity that appears to be structurally related to pyrimidine derivatives. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The compound is not directly mentioned in the provided papers, but the papers do discuss related pyrimidine analogs and their synthesis, which can provide insights into the possible characteristics and synthesis of the compound of interest.

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve several steps, including condensation reactions, amidification, and cyclization. For instance, the condensation of ethyl α-acetamidoacetoacetate with guanidine carbonate can yield a 5-acetamido-2-amino-4-hydroxy-6-methylpyrimidine, which can further react with bromoacetyl bromide to give a bromoacetamido derivative . Similarly, the reaction of 2-aminopyridine with ethyl cyanoacetate under specific conditions can lead to the formation of 4-amino-4H-pyrido[1,2-a]pyrimidin-2-ones or their isomeric cyanoacetamides . These methods suggest that the synthesis of the compound may involve similar condensation and cyclization steps.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted with various functional groups. The presence of an ethylamino group and a phenoxyacetamide moiety in the compound suggests that it may have been synthesized through a targeted modification of the pyrimidine core to introduce these substituents. The structure-activity relationship (SAR) of such compounds is often explored to enhance their biological activity or to impart specific physical and chemical properties .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including cyclization and ring-opening reactions. For example, cyanoacetamides can cyclize into pyrido[1,2-a]pyrimidin-2-ones in the presence of an alcoholic solution of HCl, while the latter can undergo ring-opening when heated in DMSO . These reactions are indicative of the reactivity of the pyrimidine ring and its susceptibility to structural changes under different conditions, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely depending on their specific substituents. These properties include solubility, melting point, stability, and reactivity. For example, the introduction of an ethylamino group could potentially increase the basicity of the compound, while the presence of a phenoxyacetamide moiety might affect its hydrogen bonding capability and lipophilicity. The exact properties of "N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide" would need to be determined experimentally, but insights can be drawn from related compounds discussed in the literature .

科学研究应用

化学合成和化合物开发

嘧啶衍生物的研究,例如 N-(2-((6-(乙氨基)-2-甲基嘧啶-4-基)氨基)乙基)-2-苯氧基乙酰胺,在化学合成领域取得了重大进展。人们通常探索这些化合物的潜力,以创造具有潜在治疗应用的新分子。例如,研究表明从特定前体合成 2-甲基嘧啶-4(3H)-酮和 4-氨基-6-(1-羟基烷基)-2-甲基嘧啶,突出了嘧啶衍生物在化学合成中的多功能性和反应性 (罗伯茨、兰多和博莱萨,1994)。此类研究对于开发可用于各种科学和制药应用的新化合物至关重要。

抗菌和生物活性

嘧啶衍生物因其生物活性(包括抗菌特性)而受到广泛研究。某些嘧啶化合物的合成和生物学评估已证明具有潜在的镇痛和抗炎作用,强调了它们在药物化学中的相关性 (查布里亚、巴特、拉瓦尔和奥扎,2007)。此外,人们已经合成并评估了新的嘧啶酮和恶嗪酮衍生物(包括与噻吩环稠合的那些),以了解它们的抗菌能力,显示出作为新型抗菌剂的潜力 (霍桑、阿布-梅尔哈、阿尔-奥马尔和阿姆尔,2012)。

杂环化合物合成

使用嘧啶衍生物合成杂环化合物是另一个重要的研究领域。这些研究涉及创建具有药物发现和开发潜在应用的复杂分子。例如,人们已经合成了苯氧基二氟甲基取代的氮杂环,为生物活性杂环的设计提供了见解 (索洛杜欣等人,2004)。这项研究有助于扩大可用于治疗探索的化合物的化学空间。

作用机制

Target of Action

The primary target of N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide is currently unknown . The compound belongs to the class of organic compounds known as phenylacetamides, which are amide derivatives of phenylacetic acids . These compounds are often involved in a wide range of biological activities, suggesting that they may interact with multiple targets.

Biochemical Pathways

Without specific information on the primary target of N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide, it’s challenging to identify the exact biochemical pathways it affects. Phenylacetamides and related compounds are known to be involved in a variety of biochemical pathways, including those related to cell signaling, metabolism, and gene expression .

属性

IUPAC Name |

N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O2/c1-3-18-15-11-16(22-13(2)21-15)19-9-10-20-17(23)12-24-14-7-5-4-6-8-14/h4-8,11H,3,9-10,12H2,1-2H3,(H,20,23)(H2,18,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKCCKMYCYHHHEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=NC(=N1)C)NCCNC(=O)COC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-tert-butyl-4-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2515429.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2515431.png)

![N-cyclohexyl-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2515433.png)

![N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2515437.png)

![(E)-methyl 3-methyl-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2515438.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2515448.png)

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2515449.png)